molecular formula C35H42N6O8 B561265 Tyr-D-Ala-Phe-Hyp-Tyr-NH2 CAS No. 102029-98-1

Tyr-D-Ala-Phe-Hyp-Tyr-NH2

Cat. No. B561265
CAS RN: 102029-98-1
M. Wt: 674.755
InChI Key: WUUKSNWVWFUBPQ-YXBPYMDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Tyr-D-Ala-Phe-Hyp-Tyr-NH2” seems to be a peptide, possibly an opioid peptide, given its similarity to other known opioid peptides . Opioid peptides are often potent and highly selective for certain opioid receptors .

Scientific Research Applications

  • Opiate-Like Peptides Synthesis : Tyr-D-Ala-Phe-Hyp-Tyr-NH2 is related to dermorphins, a class of opiate-like peptides found in amphibian skin. Its synthesis, along with other analogues, provides insights into the structure-activity relationships of these peptides (de Castiglione et al., 2009).

  • Solid-State NMR and X-ray Diffraction Studies : This peptide is part of a “message sequence” in naturally occurring opioid peptides such as deltorphin and dermorphin. Structural studies of similar sequences provide valuable information about the conformation and dynamics of these peptides, crucial for understanding their biological activity (Trzeciak-Karlikowska et al., 2009).

  • Delta Opioid Receptor Agonism : A study found that a peptide named dermenkephalin, which is structurally related to Tyr-D-Ala-Phe-Hyp-Tyr-NH2, acts as a potent and selective agonist for the delta opioid receptor. This highlights the potential therapeutic applications of such peptides in modulating opioid receptors (Amiche et al., 1989).

  • Topochemical Analysis for Bioactivity : Through studying analogues of morphiceptin and dermorphin, which include Tyr-D-Ala-Phe-Hyp-Tyr-NH2, researchers developed a model to explain the bioactivity of these peptides. This research is crucial for pharmaceutical design of peptide and nonpeptide ligands with opioid potencies (Yamazaki et al., 1993).

  • Glycopeptides Synthesis and Pharmacological Activity : This peptide is structurally similar to deltorphin and dermorphin analogues, whose activities were studied in binding assays and bioassays. Such studies are significant for understanding the systemic antinociceptive properties of these peptides (Tomatis et al., 1997).

  • Selective Opioid Dipeptides : Tyr-D-Ala-Phe-Hyp-Tyr-NH2 is related to studies on the selectivity of opioid peptides containing the Tyr-Tic message domain. Understanding the role of this domain could lead to the development of new opioid peptides with specific receptor targets (Temussi et al., 1994).

Future Directions

The development of drugs based on opioid peptides is a promising field, but few compounds have advanced to clinical trials despite much research . The main direction of modifications involves significantly increasing the stability of the compounds, preferably with the possibility of oral administration and patent protection .

properties

IUPAC Name

(2S,4R)-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-1-[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]-4-hydroxypyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42N6O8/c1-20(38-33(47)27(36)15-22-7-11-24(42)12-8-22)32(46)40-29(17-21-5-3-2-4-6-21)35(49)41-19-26(44)18-30(41)34(48)39-28(31(37)45)16-23-9-13-25(43)14-10-23/h2-14,20,26-30,42-44H,15-19,36H2,1H3,(H2,37,45)(H,38,47)(H,39,48)(H,40,46)/t20-,26-,27+,28+,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUKSNWVWFUBPQ-YXBPYMDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CC(CC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)O)NC(=O)C(CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyr-D-Ala-Phe-Hyp-Tyr-NH2

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